(2-Aminophenyl)urea

Catalog No.
S624978
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminophenyl)urea

Product Name

(2-Aminophenyl)urea

IUPAC Name

(2-aminophenyl)urea

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)

InChI Key

BTNSLPQCLXHERR-UHFFFAOYSA-N

Synonyms

(2-aminophenyl)urea

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)N

(2-Aminophenyl)urea (CAS 114-39-6) is a specialized bifunctional building block primarily procured for the synthesis of benzimidazolones, benzotriazoles, and advanced fluorescent probes. Structurally featuring an ortho-amino group adjacent to a urea linkage, this compound serves as a pre-assembled intermediate that bypasses the harsh conditions typically required to fuse these functional groups onto a benzene ring [1]. In industrial and pharmaceutical synthesis, it is highly valued for its ability to undergo mild, base-catalyzed cyclization, significantly improving process safety and chemoselectivity compared to raw diamine starting materials [2].

Buyers often consider starting from the cheaper, more common o-phenylenediamine (OPD) to synthesize benzimidazolones or NO-responsive sensors. However, generic substitution fails because OPD requires highly toxic reagents—such as phosgene or trichloromethyl chloroformate—or high-temperature urea melts (>150°C) to form the necessary urea linkage [1]. Furthermore, in sensor applications, OPD reacts with nitric oxide to form a pH-sensitive benzotriazole that remains attached to the fluorophore, leading to severe fluorescence quenching via photo-induced electron transfer (a-PET) at physiological pH[2]. Procuring (2-Aminophenyl)urea circumvents these issues by enabling mild cyclization and complete NO-induced urea bond cleavage.

Reagent Safety and Processability in Benzimidazolone Synthesis

When synthesizing 2,3-dihydro-1H-benzimidazol-2-one derivatives, (2-Aminophenyl)urea allows for direct cyclization using mild aqueous or ethanolic sodium hydroxide (NaOH) at standard reflux temperatures [1]. In direct contrast, utilizing the baseline comparator o-phenylenediamine requires the introduction of highly hazardous Category 1 inhalation toxics like phosgene or trichloromethyl chloroformate in THF to achieve the same carbonyl insertion [1].

Evidence DimensionReagent toxicity and cyclization conditions
Target Compound Data(2-Aminophenyl)urea (Mild NaOH in ethanol)
Comparator Or Baselineo-Phenylenediamine (Requires phosgene or trichloromethyl chloroformate)
Quantified DifferenceEliminates the requirement for highly regulated, toxic carbonylating agents.
ConditionsBase-catalyzed cyclization vs. electrophilic carbonylation

Procuring the pre-formed urea intermediate drastically reduces environmental health and safety (EHS) compliance costs and specialized containment requirements in scale-up.

Chemoselectivity in Diazotization for Benzotriazole Production

The diazotization of N-(2-aminophenyl)urea derivatives in acidic aqueous solutions chemoselectively yields 1-carbamoyl-1H-benzotriazoles [1]. This specific structural arrangement dictates a 5-membered ring closure. When compared to N,N'-dialkyl analogs (e.g., N,N'-bis(2-aminophenyl)urea), the reaction trajectory fundamentally shifts; the dialkyl comparators fail to form the benzotriazole core and instead yield a seven-membered benzotetrazepinone [1].

Evidence DimensionRing closure chemoselectivity
Target Compound Data(2-Aminophenyl)urea (Yields 5-membered benzotriazoles)
Comparator Or BaselineN,N'-dialkyl analogs (Yields 7-membered benzotetrazepinones)
Quantified Difference100% divergence in major product scaffold (5-membered vs. 7-membered ring).
ConditionsDiazotization in acidic aqueous solution

Buyers targeting benzotriazole-1-carboxamide analogs must procure the exact mono-urea compound to prevent catastrophic off-target macrocycle formation.

Signal-to-Noise Ratio Preservation in Nitric Oxide (NO) Fluorescent Probes

In the design of NO-responsive fluorescent probes, the 2-aminophenylurea moiety reacts with NO via N-nitrosation and acyltriazole formation, ultimately hydrolyzing to cleave the urea bond and fully release the active fluorophore [1]. The standard comparator, o-phenylenediamine, reacts with NO to form a benzotriazole that remains covalently attached. Because this benzotriazole is pH-sensitive, its deprotonation at physiological pH causes severe fluorescence quenching via acceptor-excited photo-induced electron transfer (a-PET) [1].

Evidence DimensionFluorescence quenching mechanism
Target Compound Data2-Aminophenylurea moiety (Cleaves bond, releases unquenched fluorophore)
Comparator Or Baselineo-Phenylenediamine (Forms attached benzotriazole, induces a-PET quenching)
Quantified DifferencePrevents pH-dependent signal loss at physiological pH (~7.4).
ConditionsIntracellular NO detection and near-infrared probe modularity

For commercial sensor development, this compound enables the design of modular, high-fidelity NO probes that function reliably in complex, pH-variable biological environments.

Phosgene-Free Synthesis of Benzimidazolone APIs

Directly following from its mild cyclization profile, (2-Aminophenyl)urea is the optimal starting material for synthesizing benzimidazolone-core active pharmaceutical ingredients (APIs), such as 5-HT3 receptor antagonists (e.g., BIMU-1). By utilizing NaOH in ethanol, manufacturers bypass the severe safety risks and regulatory burdens associated with phosgene or trichloromethyl chloroformate [1].

Modular Near-Infrared Nitric Oxide (NO) Sensors

Leveraging its unique NO-induced urea-bond cleavage mechanism, this compound is utilized to cage amino-containing fluorophores (like coumarins or near-infrared dyes). Because the bond completely severs upon NO exposure, it avoids the a-PET quenching seen with o-phenylenediamine, making it ideal for in vivo fluorescence visualization in murine inflammation models [2].

Chemoselective Production of 1-Carbamoyl-1H-benzotriazoles

Based on its specific diazotization trajectory, (2-Aminophenyl)urea is procured to synthesize 1-carbamoyl-1H-benzotriazole derivatives. It ensures strict chemoselectivity toward the 5-membered ring, preventing the formation of 7-membered benzotetrazepinone impurities that plague dialkyl-substituted alternatives [3].

Dates

Last modified: 07-20-2023

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